molecular formula C11H9NO3S B168434 2-(3-Methoxyphenyl)-1,3-thiazole-4-carboxylic acid CAS No. 115299-07-5

2-(3-Methoxyphenyl)-1,3-thiazole-4-carboxylic acid

Cat. No. B168434
M. Wt: 235.26 g/mol
InChI Key: AQWFWIIMHLYERJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 2-methoxyphenols derivatives involves the design and synthesis of six compounds containing the 2-methoxyphenol moiety core structure . Another example is the synthesis of methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate from anthranilic acid, using two green chemistry approaches: utilization of the DES and microwave-induced synthesis .


Molecular Structure Analysis

The molecular structure of similar compounds such as (2-Methoxyphenyl)acetic acid has been analyzed using various spectroscopic techniques . These techniques include 1H NMR, 13C NMR, Fourier-transform infrared (FT-IR), and elemental analysis spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the protodeboronation of pinacol boronic esters, which are highly valuable building blocks in organic synthesis, has been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds such as (2-Methoxyphenyl)acetic acid have been analyzed. For example, the density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and other properties have been reported .

Scientific Research Applications

Antioxidant Activity

  • Scientific Field: Biochemistry
  • Summary of Application: The methoxyphenol moiety is a core structure in compounds that have been studied for their antioxidant activity . Antioxidants are promising candidates for preventing and treating conditions where oxidative stress is a contributing factor, such as diabetes, atherosclerosis, cancer, and neurodegenerative and cardiovascular diseases .
  • Methods of Application: The antioxidant properties of the compounds were evaluated using the 2,2-diphenyl-1-picryl-hydrazyl-hydrate (DPPH), 2,2’-azino-bis (3-ethylbenzothiazoline-6-sulfonic acid (ABTS), and oxygen radical absorbance capacity (ORAC) assay .
  • Results or Outcomes: New phenolic acid-derived compounds with antioxidant activity were identified .

Traditional Medicine

  • Scientific Field: Complementary and Alternative Medicine
  • Summary of Application: Turmeric, which contains methoxyphenols, is traditionally used for the treatment of a wide range of diseases . It has several biological activities including anti-inflammatory, antioxidant, anticancer, antimutagenic, antimicrobial, antiobesity, hypolipidemic, cardioprotective, and neuroprotective effects .
  • Methods of Application: Turmeric is consumed orally as a spice or supplement .
  • Results or Outcomes: The pharmacological activities of turmeric make it an important option for further clinical research .

Organic Optoelectronic Devices

  • Scientific Field: Materials Science
  • Summary of Application: Thiophene linked benzimidazole conjugates, which can contain methoxyphenol moieties, have been synthesized for use in organic optoelectronic devices . These devices can be used in light-driven systems .
  • Methods of Application: The conjugates were synthesized and characterized .
  • Results or Outcomes: The synthesized conjugates could potentially be used in efficient organic optoelectronic devices .

Ferulic Acid

  • Scientific Field: Biochemistry
  • Summary of Application: Ferulic acid, which contains a methoxyphenol moiety, is a hydroxycinnamic acid with several biological activities . It is found in plant cell walls, covalently bonded to hemicellulose such as arabinoxylans .
  • Methods of Application: Ferulic acid is found in a number of vegetable sources and occurs in particularly high concentrations in popcorn and bamboo shoots .
  • Results or Outcomes: Ferulic acid is a major metabolite of chlorogenic acids in humans along with caffeic and isoferulic acid, and is absorbed in the small intestine .

Antioxidant Activity of Methoxyphenols Derivatives

  • Scientific Field: Biochemistry
  • Summary of Application: A study reports the design, synthesis, and antioxidant activity of six compounds containing the 2-methoxyphenol moiety core structure . These compounds were evaluated for their potential to prevent and treat conditions in which oxidative stress is a contributing factor, such as diabetes, atherosclerosis, cancer, and neurodegenerative and cardiovascular diseases .
  • Methods of Application: The antioxidant properties of the compounds were evaluated using the 2,2-diphenyl-1-picryl-hydrazyl-hydrate (DPPH), 2,2’-azino-bis (3-ethylbenzothiazoline-6-sulfonic acid (ABTS), and oxygen radical absorbance capacity (ORAC) assay .
  • Results or Outcomes: New phenolic acid-derived compounds with antioxidant activity were identified .

Organic Optoelectronic Devices

  • Scientific Field: Materials Science
  • Summary of Application: A series of three thiophene linked benzimidazole conjugates were synthesized and characterized for use in organic optoelectronic devices . These devices can be used in light-driven systems .
  • Methods of Application: The conjugates were synthesized and characterized .
  • Results or Outcomes: The synthesized conjugates could potentially be used in efficient organic optoelectronic devices .

Safety And Hazards

The safety data sheet of similar compounds provides information about the potential hazards, precautions for use, and emergency procedures .

properties

IUPAC Name

2-(3-methoxyphenyl)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3S/c1-15-8-4-2-3-7(5-8)10-12-9(6-16-10)11(13)14/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQWFWIIMHLYERJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC(=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40575964
Record name 2-(3-Methoxyphenyl)-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40575964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methoxyphenyl)-1,3-thiazole-4-carboxylic acid

CAS RN

115299-07-5
Record name 2-(3-Methoxyphenyl)-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40575964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of the ethyl 2-(3-methoxy-phenyl)thiazole-4-carboxylate (0.23 g, 0.87 mmol) in EtOH (10 mL) was added 1N NaOH (aq) (5 mL). The resulting mixture was heated to reflux until the starting material was consumed (2 h). The mixture was cooled to RT, acidified with 1N HCl (aq) and concentrated by rotary evaporation. The residue was extracted with CH2Cl2 (3×15 mL). The extracts were combined, dried over MgSO4, filtered and concentrated by rotary evaporation to afford the title compound as an off-white solid. EI-MS m/z 236 (M+H).
Quantity
0.23 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

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